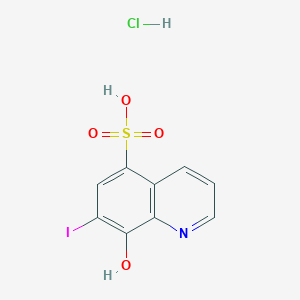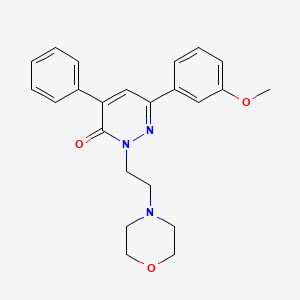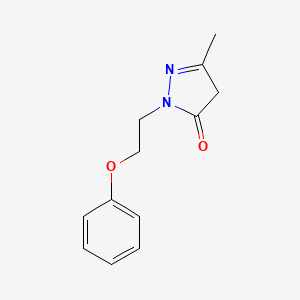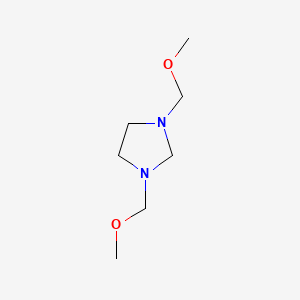
5-Fluoro-3-phthalidyl-uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-phthalidyl-uracil is a fluorinated pyrimidine analog, structurally related to uracil. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The incorporation of a fluorine atom into the pyrimidine ring enhances its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-phthalidyl-uracil typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-3-phthalidyl-uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized pyrimidines.
Applications De Recherche Scientifique
5-Fluoro-3-phthalidyl-uracil has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 5-Fluoro-3-phthalidyl-uracil involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to cell death. Additionally, the incorporation of the fluorinated pyrimidine into RNA and DNA can cause further cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog widely used in cancer treatment.
5-Fluorodeoxyuridine: A derivative of 5-Fluorouracil with similar anticancer properties.
Capecitabine: An oral prodrug of 5-Fluorouracil used in chemotherapy.
Uniqueness
5-Fluoro-3-phthalidyl-uracil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fluorinated pyrimidines. Its potential for targeted therapy and reduced side effects makes it a promising candidate for further research and development.
Propriétés
Numéro CAS |
82023-29-8 |
|---|---|
Formule moléculaire |
C12H7FN2O4 |
Poids moléculaire |
262.19 g/mol |
Nom IUPAC |
5-fluoro-3-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7FN2O4/c13-8-5-14-12(18)15(9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,18) |
Clé InChI |
LHEJDBBHZGISGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)N3C(=O)C(=CNC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


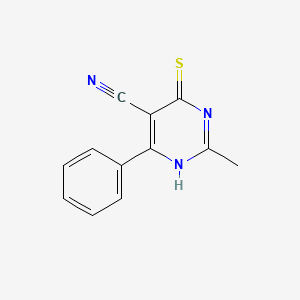
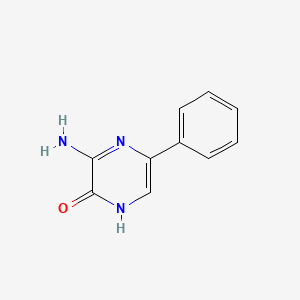

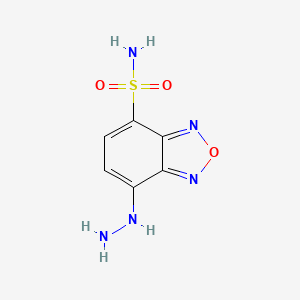

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
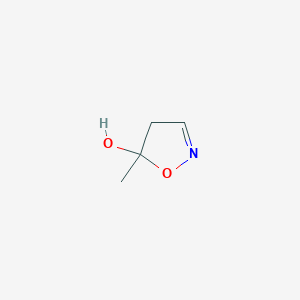
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
